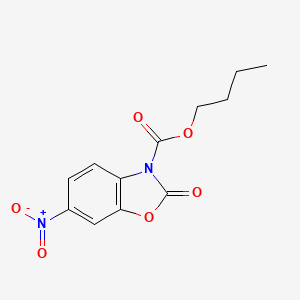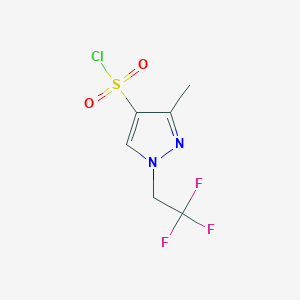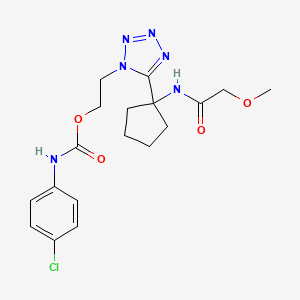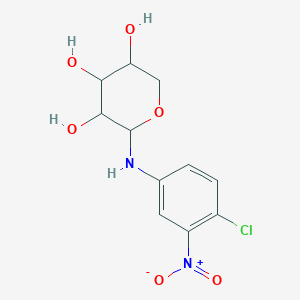![molecular formula C23H28N4O3 B11710618 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide is a complex organic compound with a unique structure that includes a cyclobutyl group, a pyrido[4,3-d]pyrimidin core, and a phenoxyacetamide moiety
準備方法
The synthesis of 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[4,3-d]pyrimidin core, followed by the introduction of the cyclobutyl group and the phenoxyacetamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.
Medicine: Preliminary studies suggest that it could have therapeutic potential due to its unique structure, which may interact with specific molecular targets in the body.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar compounds include other pyrido[4,3-d]pyrimidin derivatives and phenoxyacetamide analogs. Compared to these compounds, 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide is unique due to the presence of the cyclobutyl group and the specific arrangement of functional groups. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C23H28N4O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide |
InChI |
InChI=1S/C23H28N4O3/c1-23(9-10-23)26-20(28)14-30-17-7-2-4-15(12-17)21-24-19-8-11-27(16-5-3-6-16)13-18(19)22(29)25-21/h2,4,7,12,16H,3,5-6,8-11,13-14H2,1H3,(H,26,28)(H,24,25,29) |
InChIキー |
FRXFQUFBLGCGKD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)NC(=O)COC2=CC=CC(=C2)C3=NC4=C(CN(CC4)C5CCC5)C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)

![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)


![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)


![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
